![molecular formula C10H12BrClFN B1484869 3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride CAS No. 2098142-59-5](/img/structure/B1484869.png)
3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride
Vue d'ensemble
Description
3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride is a chemical compound with the CAS Number: 2413886-71-0 . It has a molecular weight of 266.54 . This compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrFN.ClH/c10-8-3-1-2-7(4-8)9(11)5-12-6-9;/h1-4,12H,5-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
As mentioned earlier, this compound is a powder that is typically stored at 4 degrees Celsius . It has a molecular weight of 266.54 .Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry Building Blocks
3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride is a compound that has garnered attention in the field of synthetic and medicinal chemistry due to its potential as a versatile building block. The synthesis of related fluorinated azetidine derivatives showcases their utility in creating novel compounds for various applications, including drug development.
One pivotal study outlines the synthetic strategies towards 3-fluoroazetidine-3-carboxylic acid, highlighting its significance as a new cyclic fluorinated beta-amino acid. This compound serves as a potential building block in medicinal chemistry, showcasing the broader utility of fluorinated azetidine derivatives in synthesizing compounds with potential pharmacological applications (Van Hende, Verniest, Deroose, Thuring, Macdonald, & de Kimpe, 2009). The successful synthesis pathway includes bromofluorination steps and highlights the compound's role in the development of new chemical entities that could be explored for therapeutic purposes.
Antiviral and Antitumor Potentials
Fluorinated azetidines, including derivatives similar to this compound, have been explored for their potential antiviral and antitumor activities. For instance, compounds with structural similarities have demonstrated promising antiviral activity against viruses like H5N1, indicating the potential of fluorinated azetidines in contributing to antiviral drug development (Flefel, Abdel-Mageid, Tantawy, Ali, & Amr, 2012).
Moreover, derivatives of fluorinated azetidines have been synthesized and evaluated for their antitumor activity, with some showing moderate to excellent growth inhibition against various cancer cell lines. This suggests the potential of such compounds in the synthesis of new antitumor agents, further underscoring the importance of this compound and related compounds in medicinal chemistry research (Bhat, Poojary, Prasad, Naik, & Holla, 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The associated hazard statements are H315, H319, and H335, which correspond to skin irritation, serious eye irritation, and respiratory irritation, respectively . Precautionary measures include avoiding breathing its dust or fumes and avoiding contact with skin or eyes .
Mécanisme D'action
Target of Action
Many compounds with similar structures are used in the synthesis of more complex molecules, often as intermediates in reactions
Mode of Action
In chemical reactions, these compounds often participate in carbon-carbon bond forming reactions, such as the Suzuki–Miyaura cross-coupling . This involves the transfer of a group from boron to palladium, a process known as transmetalation .
Analyse Biochimique
Biochemical Properties
3-[(3-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to inhibit the MAPK/ERK signaling pathway, leading to reduced cell proliferation in certain cancer cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, thereby preventing substrate access. Additionally, it can activate certain transcription factors, leading to changes in gene expression. These molecular interactions are critical for understanding the compound’s overall biochemical impact .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. It has been found to be relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation. Long-term studies have shown that it can cause sustained changes in cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity. For instance, in rodent models, low doses have been associated with anti-inflammatory effects, whereas high doses have resulted in hepatotoxicity and nephrotoxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in the liver and kidneys, indicating its primary sites of action and metabolism. The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
3-[(3-bromophenyl)methyl]-3-fluoroazetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN.ClH/c11-9-3-1-2-8(4-9)5-10(12)6-13-7-10;/h1-4,13H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGJTTYQHRBYHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC2=CC(=CC=C2)Br)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




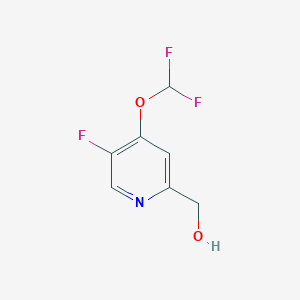


![2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol](/img/structure/B1484792.png)
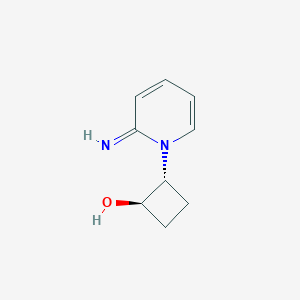

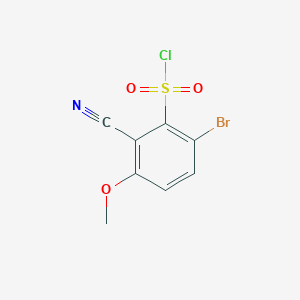
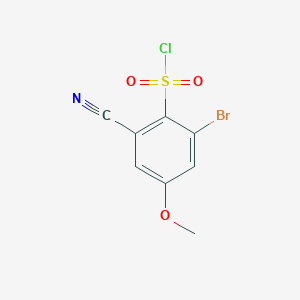
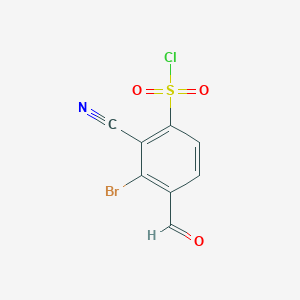

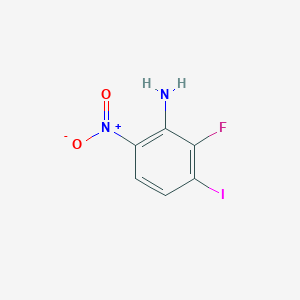
![4-[3,5-Dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1484805.png)
